Diethyl {[(3,5-dichlorophenyl)amino](4-nitrophenyl)methyl}phosphonate
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Overview
Description
Diethyl {(3,5-dichlorophenyl)aminomethyl}phosphonate is an organophosphorus compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a phosphonate group, which is bonded to a diethyl ester, and an amino group substituted with 3,5-dichlorophenyl and 4-nitrophenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {(3,5-dichlorophenyl)aminomethyl}phosphonate typically involves the Pudovik reaction, where diethyl phosphite reacts with imines derived from 3,5-dichloroaniline and 4-nitrobenzaldehyde under microwave irradiation . The reaction conditions often include the use of a solvent such as ethanol and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the Pudovik reaction with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are commonly employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Diethyl {(3,5-dichlorophenyl)aminomethyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding phosphonic acid.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used.
Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide being typical reagents.
Major Products Formed
Reduction: The major product is the corresponding amino derivative.
Substitution: Products vary depending on the nucleophile used.
Hydrolysis: The major product is the phosphonic acid derivative.
Scientific Research Applications
Diethyl {(3,5-dichlorophenyl)aminomethyl}phosphonate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized as a corrosion inhibitor for metals and as an additive in polymer formulations.
Mechanism of Action
The mechanism of action of diethyl {(3,5-dichlorophenyl)aminomethyl}phosphonate involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can inhibit enzymatic activities by binding to active sites. Additionally, its phosphonate group can interact with biological membranes, affecting their integrity and function .
Comparison with Similar Compounds
Similar Compounds
- Diethyl {(3,5-dichlorophenyl)aminomethyl}phosphonate
- Diethyl {(3,5-dichlorophenyl)aminomethyl}phosphonate
- Diethyl {(3,5-dichlorophenyl)aminomethyl}phosphonate
Uniqueness
Diethyl {(3,5-dichlorophenyl)aminomethyl}phosphonate is unique due to the presence of both dichlorophenyl and nitrophenyl groups, which impart distinct electronic and steric properties. These features make it particularly effective in applications requiring strong coordination with metal ions and interactions with biological targets .
Properties
IUPAC Name |
3,5-dichloro-N-[diethoxyphosphoryl-(4-nitrophenyl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N2O5P/c1-3-25-27(24,26-4-2)17(12-5-7-16(8-6-12)21(22)23)20-15-10-13(18)9-14(19)11-15/h5-11,17,20H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STCWFEKABUFGTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=CC=C(C=C1)[N+](=O)[O-])NC2=CC(=CC(=C2)Cl)Cl)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N2O5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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